molecular formula C32H41NO3 B066058 Oteromycin CAS No. 170591-45-4

Oteromycin

Cat. No. B066058
CAS RN: 170591-45-4
M. Wt: 487.7 g/mol
InChI Key: LERBUEGMFSDFOI-HCROWJKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oteromycin is a compound with the molecular formula C32H41NO3 and a molecular weight of 487.68 g/mol . It is a type of alkaloid and is derived from fungi MF5810 and MF5811 . It is available in powder form .


Synthesis Analysis

The total synthesis of Oteromycin has been achieved . The synthesis strategy was developed based on a convergent strategy for the synthesis of α-acyl-γ-hydroxy- γ-lactams .


Molecular Structure Analysis

The molecular structure of Oteromycin is complex, as it is an alkaloid derived from fungi . The structure can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) .


Chemical Reactions Analysis

The chemical reactions involving Oteromycin can be analyzed using various techniques. For instance, ReactionCode is a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code .


Physical And Chemical Properties Analysis

Oteromycin is a powder . Its physical and chemical properties can be analyzed using various techniques. For instance, the manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .

Relevant Papers There are several papers relevant to Oteromycin. For instance, a paper titled “Oteromycin: A Novel Antagonist of Endothelin Receptor” discusses the potential of Oteromycin as an antagonist of the endothelin receptor . Another paper discusses the first total synthesis of Oteromycin .

Scientific Research Applications

HIV Integrase Inhibitor

Oteromycin is known to be a HIV integrase inhibitor . HIV integrase is an enzyme produced by the HIV virus that enables its genetic material to be integrated into the DNA of the infected cell. Inhibitors like Oteromycin prevent this process, thus blocking HIV replication .

Antagonist of the Endothelin Receptor

Oteromycin acts as an antagonist of the endothelin receptor (ET B) . Endothelin receptors are part of a system that plays a crucial role in the regulation of vascular tone and the development of certain diseases like hypertension and heart failure. By acting as an antagonist, Oteromycin can potentially help in the treatment of these conditions .

Treatment of Septic Renal Lesions

Research has shown that Oteromycin can be used to treat septic renal lesions . It does this by suppressing the activated endothelin-reactive oxygen species (ET-ROS) pathway and nuclear factor kappa B (NF-kB), which are involved in the pathogenesis of septic shock and acute renal failure .

Suppression of Inflammatory Pathways

The compound’s ability to suppress the ET-ROS pathway and NF-kB also means it can potentially be used to suppress inflammatory pathways . This could make it useful in the treatment of various inflammatory diseases .

Potential Use in Treating Acute Renal Failure

Oteromycin’s effects on the ET-ROS pathway and NF-kB, as well as its role as an endothelin receptor antagonist, suggest it could be used in the treatment of acute renal failure . This is a serious condition where the kidneys suddenly stop working, often as a result of septic shock .

Research Tool in Pharmacology

Given its unique properties and effects, Oteromycin can also be used as a research tool in pharmacology . It can help scientists understand the workings of the endothelin system, the ET-ROS pathway, NF-kB, and other biological systems .

properties

IUPAC Name

3-[3,4a,6-trimethyl-2-[(2E,4E)-4-methylhexa-2,4-dien-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-benzyl-5-hydroxy-1H-pyrrol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO3/c1-7-20(2)15-22(4)27-23(5)17-31(6)16-21(3)13-14-26(31)28(27)29(34)25-19-32(36,33-30(25)35)18-24-11-9-8-10-12-24/h7-12,15,17,19,21,26-28,36H,13-14,16,18H2,1-6H3,(H,33,35)/b20-7+,22-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERBUEGMFSDFOI-HNRJQCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C=C(\C)/C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3,4a,6-trimethyl-2-[(2E,4E)-4-methylhexa-2,4-dien-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-benzyl-5-hydroxy-1H-pyrrol-2-one

CAS RN

170591-45-4
Record name Oteromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170591454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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